Paeonilactone B
Overview
Description
Paeonilactone B is a naturally occurring monoterpene compound isolated from the roots of Paeonia lactiflora, a plant commonly used in traditional Chinese medicine. This compound belongs to the benzofuran family and has a molecular formula of C10H12O4. This compound is known for its various biological activities, including neuroprotective and antioxidant properties .
Mechanism of Action
Target of Action
Paeonilactone B, a monoterpene isolated from Paeonia lactiflora roots, primarily targets rat cortical cells . These cells play a crucial role in the central nervous system, contributing to cognitive functions such as memory and learning .
Mode of Action
This compound interacts with its targets by exhibiting a neuroprotective effect against oxidative stress . Oxidative stress, an imbalance between the production of reactive oxygen species and their removal, is recognized as a cause of various diseases . This compound inhibits this oxidative stress, thereby protecting rat cortical cells against neurotoxicity induced by hydrogen peroxide (H2O2) .
Biochemical Pathways
It is known that the compound’s neuroprotective activity is linked to its ability to counteract oxidative stress . By inhibiting oxidative stress, this compound may influence various biochemical pathways related to neurodegenerative disorders, ischemia, and the aging process .
Result of Action
The primary result of this compound’s action is the protection of rat cortical cells against H2O2-induced neurotoxicity . This neuroprotective effect could potentially be beneficial in the treatment of various diseases related to oxidative stress, including neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
Paeonilactone B interacts with various biomolecules in biochemical reactions. It has been found to protect rat cortical cells against H2O2-induced neurotoxicity
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by protecting against oxidative stress
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and possible enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Paeonilactone B involves several key steps. One notable method is the diastereoselective intramolecular Michael cyclization of phosphonates, followed by quenching with paraformaldehyde . Another approach is the telescoped intramolecular Michael/olefination (TIMO) method, which involves the use of diethyl phosphonoacetate and subsequent intramolecular Michael addition to form the lactone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex synthesis and limited natural availability. Most production methods are still in the research and development phase, focusing on optimizing yields and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Paeonilactone B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include paraformaldehyde for quenching cyclized products and diethyl phosphonoacetate for Michael addition reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a model compound for studying complex organic reactions and synthesis methods
Industry: While industrial applications are still under exploration, its unique chemical structure makes it a valuable compound for developing new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
Paeonilactone B is similar to other monoterpenes isolated from Paeonia lactiflora, such as:
- Paeonilactone C
- Paeoniflorigenone
- Benzoylpaeoniflorin
- Paeoniflorin
- Oxypaeoniflorin
- Albiflorin
Uniqueness
What sets this compound apart from these similar compounds is its unique benzofuran structure, which contributes to its distinct biological activities. Its specific neuroprotective and antioxidant properties make it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(3aR,6S,7aR)-6-hydroxy-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h6-7,13H,1,3-4H2,2H3/t6-,7-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSTVWDPRTWASK-XSSZXYGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(CC1=O)C(=C)C(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]2[C@H](CC1=O)C(=C)C(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345684 | |
Record name | Paeonilactone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98751-78-1 | |
Record name | Paeonilactone B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paeonilactone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501345684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAEONILACTONE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6GK2A3EMD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Paeonilactone B and where is it found?
A1: this compound is a terpenoid natural product found in the roots of the Paeonia albiflora plant. [] It is considered a minor component compared to other compounds like albiflorin. []
Q2: Can you describe some of the synthetic approaches used to produce this compound?
A2: Several synthetic routes have been developed to access this compound. Some key strategies include:
- Starting from enantiomerically enriched terpenol: This approach utilizes a ten-step process with an 11.5% overall yield and involves regioselective metalation and diastereoselective epoxidation as crucial steps. []
- Samarium Diiodide (SmI2)-Mediated Cascade Radical Cyclization: This method employs methylenecyclopropyl ketones and leverages the presence of HMPA for high diastereoselectivity in the cyclization, providing a short and effective route. [, , , ]
- Telescoped Intramolecular Michael/Olefination (TIMO) Sequence: This strategy provides rapid access to α-alkylidene-γ-butyrolactones, crucial intermediates in the synthesis of this compound, and has been used to prepare the compound in its enantiomerically pure form. [, , ]
- Utilization of R-(−)-carvone: This enantiospecific approach leverages R-(−)-carvone as a starting material for the synthesis of this compound and related compounds. []
Q3: How is this compound metabolized in the body?
A3: Studies using rat intestinal flora have shown that this compound is formed as a metabolite of paeoniflorin. [] The proposed metabolic pathway involves the initial conversion of paeoniflorin to albiflorin, followed by a series of transformations including glucose removal, phenyl group removal, or four-membered ring pyrolysis and rearrangement. These processes eventually lead to the formation of this compound. []
Q4: What is the biological activity of this compound?
A4: this compound, along with another compound called palbinone, has been shown to exhibit strong inhibitory activity against 3α-hydroxysteroid dehydrogenase (3α-HSD) in rat liver cytosol. []
Q5: Are there any known derivatives or adducts of Paeonilactone A, a related compound?
A5: Research has revealed that Paeonilactone A can form adducts with arylthiols in the presence of Lactobacillus brevis. [] These adducts are characterized by the covalent attachment of thiol groups to the C-8 position of the Paeonilactone A molecule. []
Q6: How can Paeonilactone A and this compound be analyzed in biological samples?
A6: A method using UPLC/TOF/MS has been developed for the simultaneous determination of Paeonilactone A and this compound in rat plasma. [] This method likely involves sample preparation techniques and may utilize picolinoyl derivatization for improved detection sensitivity.
Q7: What is the significance of 4-Hydroxycyclohex-2-en-1-one in relation to this compound?
A7: 4-Hydroxycyclohex-2-en-1-one serves as a key chiral building block in the synthesis of various natural products, including this compound. [] Different enantioselective methods have been developed for its preparation, enabling the synthesis of enantiomerically pure this compound. []
Q8: Can you explain the use of p-nitrobenzoate ester in understanding the structure of this compound?
A8: During the synthesis of this compound, a p-nitrobenzoate ester was derived from a key intermediate alcohol. [] X-ray crystallography of this ester allowed for the unambiguous determination of the stereochemistry of the precursor alcohol, which ultimately confirmed the stereochemistry of this compound. []
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